molecular formula C8H11NO2 B018999 Methyl 3-(1H-pyrrol-2-yl)propanoate CAS No. 69917-80-2

Methyl 3-(1H-pyrrol-2-yl)propanoate

Cat. No.: B018999
CAS No.: 69917-80-2
M. Wt: 153.18 g/mol
InChI Key: UBOXXEGSGUIRAJ-UHFFFAOYSA-N
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Description

Methyl 3-(1H-pyrrol-2-yl)propanoate: is an organic compound with the molecular formula C8H11NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Scientific Research Applications

Methyl 3-(1H-pyrrol-2-yl)propanoate has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of pyrrole derivatives with biological targets.

    Medicine: Research into its potential therapeutic applications includes exploring its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

Target of Action

The primary targets of Methyl 3-(1H-pyrrol-2-yl)propanoate are currently unknown. This compound is a unique chemical provided to early discovery researchers

Mode of Action

The pyrrole ring can participate in various chemical reactions, potentially influencing its interaction with its targets .

Biochemical Pathways

Pyrrole-containing compounds are known to be involved in a wide range of biological processes, suggesting that this compound could potentially affect multiple pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as suggested by its storage recommendation in an inert atmosphere at 2-8°C . Other factors such as pH, presence of other chemicals, and biological environment could also potentially influence its action and efficacy.

Safety and Hazards

“Methyl 3-(1H-pyrrol-2-yl)propanoate” is classified as a combustible liquid . It has a flash point of 105 °C . The compound is associated with hazard statements H302, H315, H319, indicating that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(1H-pyrrol-2-yl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(1H-pyrrol-2-yl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(1H-pyrrol-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed for substitution reactions.

Major Products Formed:

    Oxidation: 3-(1H-pyrrol-2-yl)propanoic acid.

    Reduction: 3-(1H-pyrrol-2-yl)propanol.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Comparison with Similar Compounds

  • Methyl 3-(2-pyrrolyl)propanoate
  • 3-(1H-pyrrol-2-yl)propanoic acid
  • 3-(1H-pyrrol-2-yl)propanol

Uniqueness: Methyl 3-(1H-pyrrol-2-yl)propanoate is unique due to its specific ester functional group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in applications where controlled hydrolysis or specific ester reactivity is desired.

Properties

IUPAC Name

methyl 3-(1H-pyrrol-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-11-8(10)5-4-7-3-2-6-9-7/h2-3,6,9H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOXXEGSGUIRAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562819
Record name Methyl 3-(1H-pyrrol-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69917-80-2
Record name Methyl 3-(1H-pyrrol-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 2-(2-methoxycarbonylethyl)pyrrole is prepared as follows: A solution of pyrrole-2-carboxaldehyde (3.9 g, 41 mmol) and (carbomethoxymethylene)-triphenylphosphorane (14 g, 42 mmol) in 160 mL of dry benzene is heated at reflux for 18 hours under a nitrogen atmosphere. After cooling, the reaction mixture is concentrated under vacuum and the resulting oil is purified by silica gel column chromatography, eluting with a mixture of ethyl acetate and hexane (1:9) to give 5.11 g of a mixture of cis- and trans-methyl 2-(2-pyrrolyl)acrylate.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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